3-Chloro-2-(1-ethoxyethoxy)propyl acetate
Overview
Description
3-Chloro-2-(1-ethoxyethoxy)propyl acetate: is an organic compound with the molecular formula C₉H₁₇ClO₄ and a molecular weight of 224.68 g/mol . It is characterized by the presence of a chloro group, an ethoxyethoxy group, and an acetate group attached to a propyl chain. This compound is used in various chemical synthesis processes and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(1-ethoxyethoxy)propyl acetate typically involves the reaction of 3-chloro-1,2-propanediol with ethyl vinyl ether in the presence of an acid catalyst to form 3-chloro-2-(1-ethoxyethoxy)propanol. This intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro group in 3-Chloro-2-(1-ethoxyethoxy)propyl acetate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.
Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield 3-Chloro-2-(1-ethoxyethoxy)propanol and acetic acid.
Oxidation: The compound can undergo oxidation reactions to form corresponding carbonyl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Major Products Formed:
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-Chloro-2-(1-ethoxyethoxy)propanol and acetic acid.
Oxidation: Corresponding carbonyl compounds.
Scientific Research Applications
Chemistry: 3-Chloro-2-(1-ethoxyethoxy)propyl acetate is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology: In biological research, this compound is used as a reagent in the study of enzyme-catalyzed reactions and metabolic pathways. It serves as a substrate or inhibitor in various biochemical assays.
Medicine: The compound is investigated for its potential therapeutic applications. It is used in the development of new drugs and as a reference compound in pharmacological studies.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, coatings, and adhesives. It is also employed in the formulation of certain polymers and resins.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(1-ethoxyethoxy)propyl acetate involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the acetate group can undergo hydrolysis. These reactions can modulate the activity of enzymes and other proteins, affecting various biochemical pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
- 3-Chloro-2-(2-methoxyethoxy)propyl acetate
- 3-Chloro-2-(1-methoxyethoxy)propyl acetate
- 3-Chloro-2-(1-ethoxyethoxy)propyl butyrate
Comparison: Compared to similar compounds, 3-Chloro-2-(1-ethoxyethoxy)propyl acetate is unique due to its specific combination of functional groups. The presence of both the chloro and ethoxyethoxy groups provides distinct reactivity and chemical properties. This compound’s versatility in undergoing various chemical reactions makes it valuable in synthetic chemistry and industrial applications .
Biological Activity
3-Chloro-2-(1-ethoxyethoxy)propyl acetate (CAS No. 85328-35-4) is a chemical compound with significant potential in various biological applications due to its unique structural features. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that highlight its interactions with cellular processes.
Chemical Structure and Properties
The compound is characterized by the presence of a chloro group, an ethoxyethoxy moiety, and an acetate functional group. Its molecular formula is , which contributes to its hydrophilic and hydrophobic properties, making it suitable for diverse applications in organic synthesis and polymer modification.
This compound exhibits biological activity primarily through its ability to interact with specific biomolecules. The reactive chloropropyl moiety allows it to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to potential enzyme inhibition or activation depending on the target.
Key Mechanisms:
- Cell Signaling Pathways : The compound influences various cell signaling pathways, modulating gene expression and cellular responses.
- Protein Interaction : It can form stable complexes with proteins, suggesting applications in drug delivery systems or as biochemical probes.
Biological Activity Studies
Research has demonstrated that this compound affects metabolic pathways in cells. Below are notable findings from various studies:
Case Study 1: Immune Response Modulation
In a study investigating immune responses, this compound was administered to murine models alongside LPS. The results indicated a significant enhancement in antigen-specific immunoglobulin responses compared to controls, suggesting its potential as an adjuvant in vaccine formulations .
Case Study 2: Enzyme Interaction
Another study focused on the compound's interaction with specific enzymes involved in metabolic pathways. The results showed that it could inhibit certain enzymes, leading to altered metabolic rates in cultured cells. This inhibition was quantified using enzyme activity assays.
Safety and Toxicology
Understanding the safety profile of this compound is crucial for its application. Preliminary toxicity assessments have indicated moderate toxicity levels, necessitating further investigation into its safety for human use .
Properties
IUPAC Name |
[3-chloro-2-(1-ethoxyethoxy)propyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClO4/c1-4-12-8(3)14-9(5-10)6-13-7(2)11/h8-9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVMWAZUQCLBLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)OC(COC(=O)C)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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